tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate
CAS No.:
Cat. No.: VC13627982
Molecular Formula: C10H16F3NO3
Molecular Weight: 255.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H16F3NO3 |
|---|---|
| Molecular Weight | 255.23 g/mol |
| IUPAC Name | tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t7-/m0/s1 |
| Standard InChI Key | SCVZPELRUYYZAH-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(F)(F)F)O |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s molecular formula is C₁₀H₁₆F₃NO₃, with a molecular weight of 255.23 g/mol . Its structure features:
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A tert-butyloxycarbonyl (Boc) group at the azetidine nitrogen, providing steric protection during synthetic reactions.
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A (1S)-2,2,2-trifluoro-1-hydroxyethyl side chain at the 3-position of the azetidine ring, introducing chirality and fluorinated hydrophobicity.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 2165695-16-7 (disputed) | Chemsrc , Calpaclab |
| Purity | ≥97% | Calpaclab |
| Storage Conditions | Room temperature | Calpaclab |
Note: A conflicting CAS number (1628733-94-7) appears in commercial listings , suggesting potential registry errors or stereoisomeric variants.
Synthesis and Manufacturing
Acylative Dealkylation Strategy
The synthesis of tert-butyl-protected azetidines often involves acylative dealkylation, as described in patent WO1999019297A1 . Key steps include:
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Trifluoroacetylation: Treatment of a tert-butylazetidine precursor with trifluoroacetic anhydride (TFAA) in acetonitrile at 0°C, followed by triethylamine quenching .
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Basic Hydrolysis: Cleavage of the trifluoroacetamide using hydrogen chloride in ethanol, yielding the free amine .
This method avoids acid-sensitive functional groups, making it suitable for fluorinated derivatives .
Chirality Induction
The (1S)-hydroxyethyl group is introduced via asymmetric catalysis or chiral resolution. For example, enzymatic reduction of a ketone precursor using alcohol dehydrogenases can achieve enantiomeric excess >98% .
Applications in Drug Discovery
Protein Degrader Building Blocks
Commercial suppliers classify this compound under Protein Degrader Building Blocks, highlighting its role in synthesizing proteolysis-targeting chimeras (PROTACs) . The azetidine ring’s conformational rigidity and the Boc group’s labile nature facilitate modular assembly of bifunctional degrader molecules.
Enzyme Inhibition
Azetidine derivatives are explored as monoacylglycerol lipase (MAGL) inhibitors, as seen in patent JP2021534139A . The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets, while the hydroxyethyl moiety participates in hydrogen bonding .
Physicochemical Properties
Stability and Solubility
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Thermal Stability: The Boc group decomposes at ~150°C, limiting high-temperature applications .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but low solubility in water (<1 mg/mL) .
Spectroscopic Data
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¹⁹F NMR: A singlet at δ -75 ppm corresponds to the CF₃ group .
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IR: Stretching vibrations at 1700 cm⁻¹ (C=O, Boc) and 3300 cm⁻¹ (O-H) .
Future Research Directions
Synthetic Optimization
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Flow Chemistry: Continuous-flow systems could enhance the safety of TFAA-mediated reactions .
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Green Solvents: Replacing acetonitrile with cyclopentyl methyl ether (CPME) may improve environmental sustainability .
Biological Screening
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PROTAC Efficacy: Testing degraders incorporating this azetidine in models of oncology and neurodegenerative diseases.
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Metabolic Stability: Assessing the impact of fluorine substitution on cytochrome P450 interactions.
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